

2'-Chloro-biphenyl-3-amine CAS number 90-28-8

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Compound of Interest

Compound Name: 2'-Chloro-biphenyl-3-amine

Cat. No.: B1636351

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An In-depth Technical Guide to **2'-Chloro-biphenyl-3-amine** (CAS 90-28-8)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2'-Chloro-biphenyl-3-amine**, CAS number 90-28-8, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into its chemical properties, synthesis methodologies, applications, analytical characterization, and safety protocols, offering field-proven insights and explaining the causality behind experimental choices.

Introduction and Strategic Importance

2'-Chloro-biphenyl-3-amine is a substituted aromatic amine belonging to the class of polychlorinated biphenyl (PCB) derivatives. Unlike the environmentally persistent PCBs that were used in industrial applications, this specific mono-chlorinated biphenyl amine serves as a valuable and highly versatile intermediate in organic synthesis.[1][2] Its structure, featuring a biphenyl core with strategically placed chloro and amino functional groups, makes it a key building block for creating more complex molecules. The amino group provides a reactive handle for a multitude of chemical transformations, while the chlorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability—critical parameters in the design of agrochemicals and pharmaceuticals.[3]

The primary utility of this compound lies in its role as a precursor in the synthesis of high-value chemical entities, particularly within the agricultural and pharmaceutical sectors where the biphenyl scaffold is a common motif in active ingredients.[4]

Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and research. The key identifiers and properties of **2'-Chloro-biphenyl-3-amine** are summarized below.

Property	Value	Source
CAS Number	90-28-8	[5]
Molecular Formula	C ₁₂ H ₁₀ ClN	[5]
Molecular Weight	203.67 g/mol	[5]
IUPAC Name	2'-chloro-[1,1'-biphenyl]-3-amine	[5]
Appearance	White solid	[5]
Purity	Typically ≥95%	[5]
SMILES	<chem>NC1=CC(C2=CC=CC=C2Cl)=CC=C1</chem>	[5]
InChIKey	Not available in search results	

Synthesis and Mechanistic Considerations

The construction of the biphenyl core is the central challenge in synthesizing **2'-Chloro-biphenyl-3-amine**. Modern synthetic chemistry offers several powerful cross-coupling methods, with the Suzuki-Miyaura coupling being one of the most robust and widely adopted for its high yields and functional group tolerance.[4]

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic approach involves disconnecting the biphenyl C-C bond. This leads to two primary synthetic strategies:

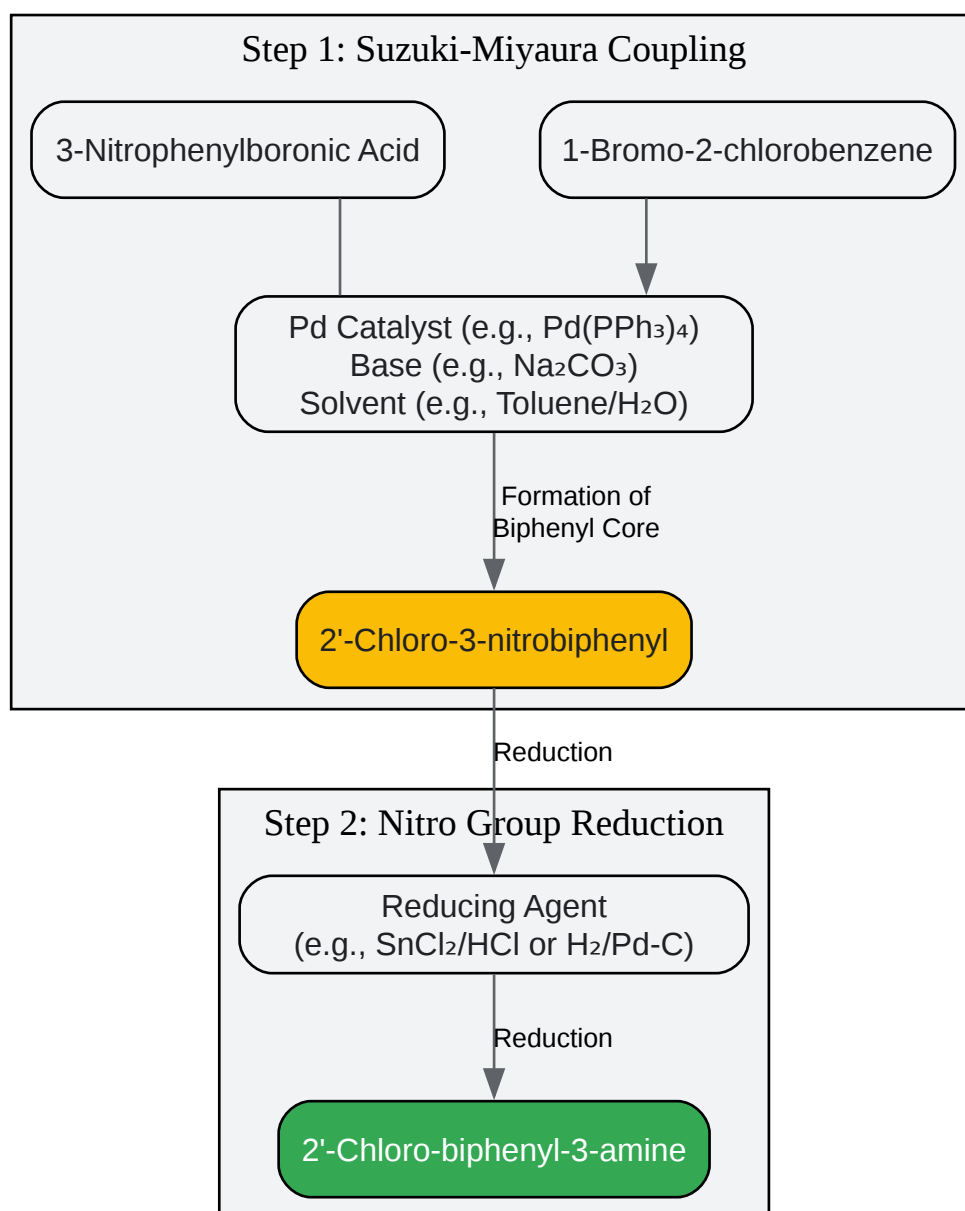
- Coupling of a 3-aminophenyl derivative with a 2-chlorophenyl derivative.
- Coupling of a 2-chlorophenyl derivative with a 3-nitrophenyl derivative, followed by reduction of the nitro group.

The second approach is often preferred in industrial settings as the nitro-reduction step is typically high-yielding and straightforward, and it avoids potential side reactions or catalyst poisoning associated with the free amine during the coupling step.^[4]

A plausible and efficient synthesis route is the Suzuki-Miyaura coupling between 3-nitrophenylboronic acid and 1-bromo-2-chlorobenzene, followed by the reduction of the nitro intermediate.

Visualizing the Synthetic Workflow

The diagram below illustrates the logical flow of the proposed two-step synthesis.



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Caption: Proposed two-step synthesis of **2'-Chloro-biphenyl-3-amine**.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative methodology based on established chemical principles for Suzuki couplings and nitro reductions.[4]

Step 1: Synthesis of 2'-Chloro-3-nitrobiphenyl via Suzuki-Miyaura Coupling

- **Reactor Setup:** To a nitrogen-flushed, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-nitrophenylboronic acid (1.0 eq), 1-bromo-2-chlorobenzene (1.1 eq), and sodium carbonate (2.5 eq).
- **Solvent Addition:** Add a degassed 4:1 mixture of toluene and water as the solvent.
- **Catalyst Addition:** Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.02 eq). **Causality:** The palladium catalyst is essential for the catalytic cycle that forms the C-C bond. The base is required to activate the boronic acid.
- **Reaction:** Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup:** After completion, cool the reaction to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to yield pure 2'-Chloro-3-nitrobiphenyl.

Step 2: Reduction to **2'-Chloro-biphenyl-3-amine**

- **Reactor Setup:** Dissolve the 2'-Chloro-3-nitrobiphenyl (1.0 eq) from the previous step in ethanol or ethyl acetate in a suitable reaction vessel.
- **Reduction:**
 - **Method A (Catalytic Hydrogenation):** Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases. **Causality:** The palladium surface catalyzes the addition of hydrogen across the N=O bonds, reducing them to an amine.
 - **Method B (Chemical Reduction):** Add stannous chloride (SnCl_2) dihydrate (3-4 eq) and concentrated hydrochloric acid (HCl). Heat the mixture to 60-70 °C for 2-4 hours.[6]

- Workup:
 - For Method A: Filter the reaction mixture through Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.
 - For Method B: Cool the reaction and carefully basify with a concentrated NaOH solution to precipitate tin salts. Extract the product with an organic solvent (e.g., ethyl acetate).
- Final Purification: The resulting crude amine can be purified by recrystallization or column chromatography to yield the final product, **2'-Chloro-biphenyl-3-amine**.

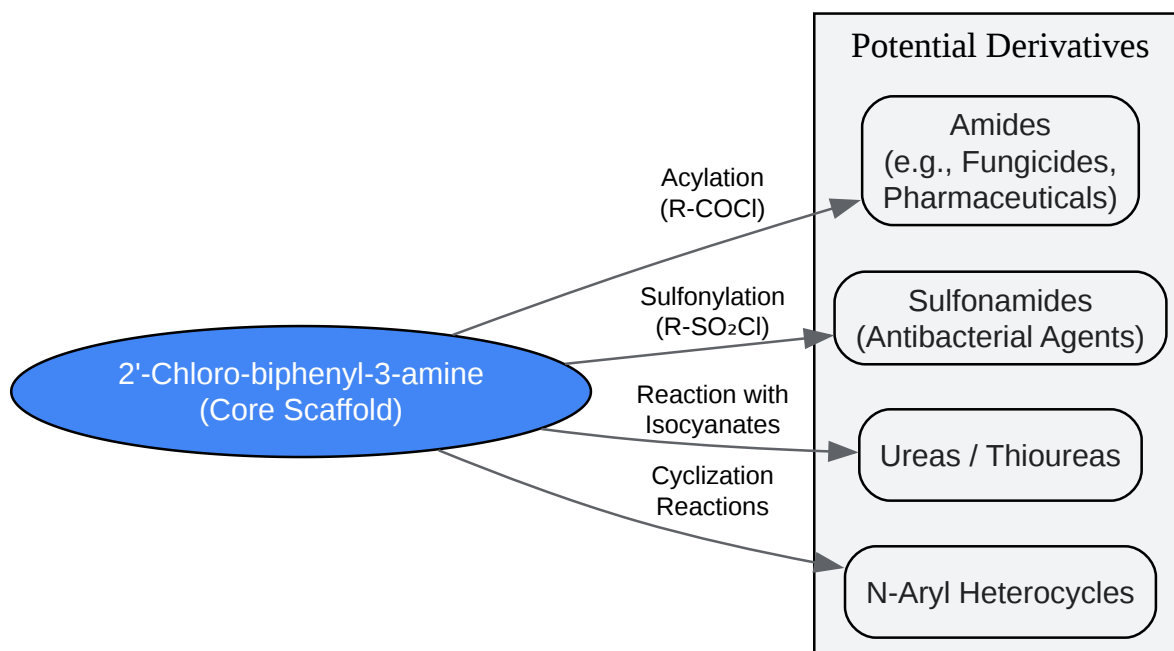
Applications in Drug Development and Agrochemicals

The true value of **2'-Chloro-biphenyl-3-amine** is realized in its application as a foundational scaffold. The amine group serves as a versatile nucleophile or a precursor to a diazonium salt, enabling a wide array of subsequent chemical modifications.^{[6][7]}

Scaffold for Derivatization

The primary amine can be readily acylated, alkylated, or used in reductive amination to build more complex structures. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a new chemical series. For instance, acylation of the amine with various carboxylic acids or their derivatives is a standard method for producing amide-containing drug candidates and agrochemicals, such as the fungicide boscalid.^[4]

Visualizing Derivatization Pathways



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Caption: Derivatization potential of the **2'-Chloro-biphenyl-3-amine** core.

Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods is employed for full characterization.

Technique	Purpose	Expected Observations
¹ H NMR	Elucidates the proton environment and confirms the aromatic substitution pattern.	A complex series of multiplets in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the nine aromatic protons. A broad singlet for the -NH ₂ protons.[8][9]
¹³ C NMR	Determines the number and type of carbon atoms.	Twelve distinct signals are expected, with chemical shifts characteristic of aromatic carbons and influenced by the chloro and amino substituents. [1][8]
Mass Spectrometry (MS)	Confirms the molecular weight and isotopic pattern.	A molecular ion peak (M+) corresponding to the molecular weight (203.67). A characteristic (M+2) peak at ~33% the intensity of the M+ peak, confirming the presence of one chlorine atom.
Infrared (IR) Spectroscopy	Identifies key functional groups.	Characteristic N-H stretching bands for the primary amine (approx. 3300-3500 cm ⁻¹), C-N stretching, and C-Cl stretching bands.[1]
GC-MS / HPLC	Assesses purity and separates from impurities.	A primary peak corresponding to the product, allowing for purity determination (e.g., >95%). GC-MS is a standard method for analyzing chlorinated biphenyls.[10][11][12]

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be strictly followed when handling 2'-Chloro-biphenyl-3-amine. The available safety data indicates it is an irritant.[5][13]

GHS Hazard Information

Pictogram	Signal Word	Hazard Statements	Precautionary Statements
GHS07 (Exclamation Mark)	Warning	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This information is based on data for the target compound and related chloro-anilines.[5][13][14][15]

Handling and Storage Recommendations

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. The compound should be stored at room temperature.[5]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

2'-Chloro-biphenyl-3-amine (CAS 90-28-8) is a strategically important chemical intermediate whose value is defined by its versatile biphenyl scaffold and dual functionality. While its synthesis requires modern cross-coupling techniques, its potential for elaboration into a diverse range of complex molecules makes it a critical building block for drug discovery and agrochemical development. A comprehensive understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in a research and development setting.

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